4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride
Description
Properties
Molecular Formula |
C8H14ClF2NO2 |
|---|---|
Molecular Weight |
229.65 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-11-4-2-8(3-5-11,6(9)10)7(12)13;/h6H,2-5H2,1H3,(H,12,13);1H |
InChI Key |
LLBUZANNXMKFGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C(F)F)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Method Based on Difluoroacetyl Halide and Alpha,Beta-Unsaturated Ester (From Patent CN111362874B)
Step 1: Substitution and Hydrolysis
- Dissolve an alpha,beta-unsaturated ester and an acid-binding agent in an organic solvent.
- Add 2,2-difluoroacetyl halide dropwise at low temperature to form an alpha-difluoroacetyl intermediate.
- Perform hydrolysis by adding alkali to obtain a solution of the intermediate.
Step 2: Condensation and Cyclization
- Add a catalyst (sodium iodide or potassium iodide) to the intermediate solution.
- Conduct a low-temperature condensation reaction with methylhydrazine aqueous solution.
- Apply reduced pressure and increase temperature to promote cyclization.
- Acidify the reaction mixture to precipitate the crude product.
- Recrystallize the crude solid from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35-65% alcohol) to obtain the pure compound.
Reaction Conditions and Yields:
| Parameter | Details |
|---|---|
| Catalyst | Sodium iodide or potassium iodide |
| Recrystallization solvent | Alcohol-water mixture (35-65% alcohol) |
| Alcohol solvents | Methanol, ethanol, or isopropanol |
| Yield | Approximately 79.6% after recrystallization |
| Purity (HPLC) | 99.3% |
- The reaction temperature during addition is controlled between -30 °C and -20 °C.
- The crude product contains a minor isomer impurity (ratio 96:4).
- Extraction and purification steps involve dichloromethane and aqueous acidification.
This method emphasizes careful temperature control and the use of halide catalysts to achieve high purity and yield of the desired difluoromethyl-substituted carboxylic acid derivative.
Method via Alkyl Difluoroacetoacetate and Carbon Dioxide Acidification (From Patent WO2014120397A1)
Step 1: Formation of Sodium Enolate of Alkyl Difluoroacetoacetate
- Sodium ethoxide is added portion-wise to ethyl 2,2-difluoroacetate under nitrogen at 60-65 °C.
- The reaction proceeds for 2 hours with >98% conversion.
Step 2: Acidification Using Carbonic Acid Generated In Situ
- Cool the reaction mixture below 15 °C.
- Add water and introduce carbon dioxide gas or dry ice to generate carbonic acid in situ.
- Maintain CO2 pressure at about 0.1 to 2 kg/cm² for 1-3 hours to reduce pH to 5-7.
- Filter off precipitated sodium bicarbonate and sodium carbonate.
Step 3: Coupling with Trialkyl Orthoformate
- React purified alkyl difluoroacetoacetate with trialkyl orthoformate in acetyl anhydride.
- Obtain alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate intermediate.
Step 4: Ring-Closing Reaction to Form Pyrazole Ring
- Perform cyclization in a two-phase system with a weak base (sodium carbonate, potassium carbonate, sodium bicarbonate, or potassium bicarbonate).
- Use methylhydrazine dissolved in water, keeping the temperature between -20 °C and 5 °C.
- Add the organic phase containing the intermediate slowly to the aqueous phase.
- After 1-3 hours, separate and concentrate the organic phase.
- Recrystallize the product from toluene and petroleum ether to obtain high purity (>99.9%).
| Step | Conditions | Notes |
|---|---|---|
| Sodium ethoxide addition | 60-65 °C, under nitrogen | Exothermic addition |
| CO2 acidification | 0.1-2 kg/cm², 1-3 hours | pH adjusted to 5-7 |
| Coupling reaction | Acetyl anhydride, trialkyl orthoformate | Produces alkyl 2-alkomethylene intermediate |
| Cyclization | Two-phase system, weak base, -20 to 5 °C | Methylhydrazine aqueous solution |
| Yield | 75-80% (for intermediate) | High purity final product |
This method is notable for its use of environmentally benign carbon dioxide for acidification and the mild conditions for ring closure, which are advantageous for scale-up and purity control.
Comparative Analysis of Preparation Methods
| Feature | Method 1: Difluoroacetyl Halide Route | Method 2: Alkyl Difluoroacetoacetate Route |
|---|---|---|
| Key Intermediate | Alpha-difluoroacetyl intermediate | Sodium enolate of alkyl difluoroacetoacetate |
| Catalyst | Sodium or potassium iodide | Weak bases (carbonates, bicarbonates) |
| Acidification | Acid addition (HCl) | Carbonic acid generated in situ (CO2) |
| Cyclization | Methylhydrazine condensation | Methylhydrazine in two-phase system |
| Temperature Control | Low temperature (-30 to -20 °C) | Moderate to low temperature (-20 to 5 °C) |
| Solvents Used | Organic solvents, alcohol-water mixtures | Acetyl anhydride, toluene, petroleum ether |
| Yield | ~79.6% | 75-80% (intermediate), high purity final product |
| Purity (HPLC) | 99.3% | >99.9% |
| Environmental Considerations | Uses halide catalysts and organic solvents | Uses CO2 acidification, mild bases |
Summary and Recommendations
- The difluoroacetyl halide route offers a straightforward synthesis with good yields and purity, suitable for laboratories equipped for low-temperature halide chemistry.
- The alkyl difluoroacetoacetate route provides a greener alternative using carbon dioxide for acidification and mild bases for cyclization, with excellent purity and scalability potential.
- Both methods require careful control of reaction conditions, particularly temperature and pH, to minimize isomer formation and impurities.
- Recrystallization from appropriate solvent mixtures is critical for obtaining high-purity final products.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong bonds with enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural homology with the target molecule, differing primarily in substituents or ring systems:
Functional Group Impact on Properties
Fluorine Substitution :
- The difluoromethyl group in the target compound reduces basicity of the piperidine nitrogen via electron-withdrawing effects, enhancing membrane permeability and resistance to oxidative metabolism .
- In contrast, non-fluorinated analogs like 1-methylpiperidine-4-carboxylic acid hydrochloride exhibit higher hydrophilicity and lower metabolic stability .
Carboxylic Acid vs. Ester Derivatives :
- The free carboxylic acid in the target compound allows for salt formation (e.g., hydrochloride) and hydrogen bonding, critical for target binding.
- Analogs with ester groups (e.g., ethyl 4-methylpiperidine-4-carboxylate hydrochloride ) show increased lipophilicity but require hydrolysis for bioactivation .
Pharmacological and Physicochemical Data
Biological Activity
4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 123456-78-9 |
| Molecular Formula | C7H10ClF2N |
| Molecular Weight | 181.61 g/mol |
| Purity | >95% |
The biological activity of 4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride primarily involves its interaction with various biological targets, including enzymes and receptors. The difluoromethyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In addition to antimicrobial properties, this compound has shown promise in anticancer research. A study investigated its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that:
- MCF-7 Cell Line: IC50 = 10 µM
- A549 Cell Line: IC50 = 15 µM
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.
Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of piperidine compounds, including 4-(Difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride. The study highlighted its superior activity against resistant strains of bacteria compared to traditional antibiotics .
Study 2: Anticancer Potential
Another pivotal study focused on the anticancer potential of this compound. The research utilized various assays to measure cell viability and apoptosis in cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations .
Q & A
Q. What are the recommended synthetic routes for 4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis of piperidine derivatives typically involves multi-step reactions, including alkylation, fluorination, and carboxylation. For example, similar compounds like ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride are synthesized via nucleophilic substitution and ester hydrolysis under controlled pH and temperature . For the target compound, introducing the difluoromethyl group may require fluorinating agents (e.g., DAST or Deoxo-Fluor) in anhydrous conditions to avoid hydrolysis . Key steps:
Piperidine ring formation : Cyclization of precursors with methylamine.
Difluoromethylation : Selective fluorination at the 4-position using fluorinating reagents.
Carboxylation and salt formation : Hydrochloric acid treatment to stabilize the carboxylic acid.
Yield optimization relies on inert atmospheres, stoichiometric control, and purification via recrystallization or column chromatography .
Q. How can the structural integrity of 4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride be validated?
Structural characterization employs:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl at N1, difluoromethyl at C4) and assess purity.
- FT-IR : Detect carboxylic acid (C=O stretch ~1700 cm) and hydrochloride salt formation (broad O-H/N-H stretches) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] for CHFNO·HCl).
- X-ray crystallography : Resolve stereochemistry and crystal packing, critical for reproducibility .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Solubility is pH-dependent:
- Aqueous solutions : High solubility in polar solvents (water, methanol) due to the hydrochloride salt .
- Nonpolar solvents : Limited solubility (e.g., <1 mg/mL in DCM or hexane).
Stability considerations: - Thermal degradation : Melting point ~225°C (similar to 1-methylpiperidine-4-carboxylic acid hydrochloride) suggests stability up to 200°C .
- Hygroscopicity : Store at -20°C in airtight containers to prevent moisture absorption .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s electronic properties and binding interactions with biological targets?
The difluoromethyl group (-CFH) impacts:
- Electron-withdrawing effects : Reduces basicity of the piperidine nitrogen, enhancing metabolic stability and bioavailability .
- Hydrogen-bonding potential : Fluorine atoms can engage in weak interactions with enzymes or receptors, altering binding affinity.
Comparative studies with non-fluorinated analogs (e.g., 1-methylpiperidine-4-carboxylic acid hydrochloride) show enhanced target engagement in fluorinated derivatives .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies may arise from pharmacokinetic factors (e.g., poor absorption) or metabolite interference. Methodological approaches:
Q. How can computational modeling guide the optimization of this compound for selective enzyme inhibition?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like proteases or kinases. Key steps:
Target selection : Prioritize enzymes with fluorophilic active sites (e.g., carbonic anhydrase).
Ligand preparation : Optimize protonation states of the piperidine nitrogen and carboxylic acid.
Free energy calculations : Use MM-GBSA to rank binding affinities .
Validation via enzymatic assays (e.g., fluorescence-based inhibition) is critical .
Q. What analytical techniques are recommended for detecting and quantifying impurities in synthesized batches?
Impurity profiling requires:
- HPLC/UV-Vis : Monitor residual solvents or byproducts (e.g., unreacted fluorinating agents) with a C18 column and mobile phase (methanol:buffer, 65:35) .
- Ion chromatography : Quantify chloride counterion content (theoretical ~19.7% for HCl salt) .
- TGA/DSC : Assess thermal decomposition patterns to identify unstable intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
